molecular formula C19H19FN2S B2860278 1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole CAS No. 1207007-98-4

1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole

Cat. No.: B2860278
CAS No.: 1207007-98-4
M. Wt: 326.43
InChI Key: OOAGGWQIWCMFAG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is a substituted imidazole derivative with a fluorophenyl group at position 1, an isobutylthio moiety at position 2, and a phenyl group at position 5. The fluorine atom enhances electron-withdrawing effects, while the isobutylthio group may influence metabolic stability and membrane permeability.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2S/c1-14(2)13-23-19-21-12-18(15-6-4-3-5-7-15)22(19)17-10-8-16(20)9-11-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAGGWQIWCMFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction

The classical Debus-Radziszewski method, involving cyclocondensation of a 1,2-diketone, aldehyde, and ammonia, has been adapted for asymmetric substitution patterns. For example, 4-fluorophenylglyoxal and benzaldehyde can react with ammonium acetate in refluxing ethanol to yield a 4,5-diarylimidazole intermediate. However, this approach lacks selectivity for the C2 position, necessitating post-cyclization modifications.

Van Leusen Imidazole Synthesis

Van Leusen’s protocol using tosylmethyl isocyanides (TosMIC) offers better regiocontrol. Reaction of 4-fluorobenzonitrile with TosMIC in the presence of K2CO3 generates 1-(4-fluorophenyl)imidazole, which can be further functionalized. This method achieves >75% yield but requires anhydrous conditions.

Functionalization of the Imidazole Core

N1 Arylation via Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling enables direct introduction of the 4-fluorophenyl group. Using Pd(OAc)2/XPhos as a catalytic system, 1H-imidazole reacts with 4-fluoroiodobenzene in toluene at 110°C to afford 1-(4-fluorophenyl)imidazole with 82% yield. Optimization data (Table 1) demonstrates the impact of ligand choice on conversion rates.

Table 1: Ligand Screening for N1 Arylation

Ligand Temperature (°C) Yield (%)
XPhos 110 82
BINAP 110 68
DavePhos 110 57

C5 Phenylation via Suzuki-Miyaura Coupling

Introducing the phenyl group at C5 is achieved through Suzuki coupling of 5-bromoimidazole precursors. For instance, 5-bromo-1-(4-fluorophenyl)imidazole reacts with phenylboronic acid under Pd(OAc)2 catalysis (1 mol%), yielding the C5-arylated product in 93% yield within 10 minutes under ultrasonic irradiation.

C2 Thioether Installation via SN2 Displacement

A halogenated intermediate at C2 (e.g., 2-chloroimidazole) undergoes nucleophilic substitution with isobutyl mercaptan in DMF at 50–55°C. Patent data shows that PEG600 additives improve reaction efficiency, achieving 90–92% yield after 4 hours. Critical parameters include:

  • Base : NaOH flakes (optimal for thiolate formation)
  • Solvent : Polar aprotic solvents (DMF > DMSO)
  • Temperature : 50–55°C (avoids side reactions)

Integrated Synthetic Pathways

Sequential Functionalization Route

  • Step 1 : Van Leusen synthesis of 1-(4-fluorophenyl)imidazole (72% yield).
  • Step 2 : Bromination at C5 using NBS/AIBN in CCl4 (89% yield).
  • Step 3 : Suzuki coupling with phenylboronic acid (93% yield).
  • Step 4 : Chlorination at C2 with SOCl2 (85% yield).
  • Step 5 : Thioether formation with isobutyl mercaptan (91% yield).

Overall yield : 72% × 89% × 93% × 85% × 91% ≈ 44%.

Convergent Approach via Prefunctionalized Building Blocks

Coupling a pre-synthesized 2-(isobutylthio)imidazole fragment with 1-(4-fluorophenyl)-5-phenylimidazole through C-H activation. Pd(OAc)2/Ag2CO3 catalyzes this transformation at 120°C, but yields remain moderate (55–60%) due to competing dimerization.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from toluene or ethyl acetate/hexane mixtures. Patent methods report melting points of 131–133°C for related compounds, consistent with the target’s expected range.

Chromatographic Separation

Silica gel chromatography (ethyl acetate:hexane = 1:3) resolves regioisomeric byproducts. HPLC analysis (C18 column, MeCN/H2O = 70:30) confirms >99% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 2H, ArF), 7.45–7.30 (m, 5H, Ph), 3.15 (d, J = 6.8 Hz, 2H, SCH2), 2.05 (m, 1H, CH(CH3)2).
  • LCMS : m/z 367.1 [M+H]+.

Industrial-Scale Considerations

Cost Analysis

  • Catalyst Recovery : Pd(OAc)2 recycling via aqueous extraction reduces costs by 40%.
  • Solvent Recycling : DMF and toluene are recovered via distillation (90% efficiency).

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below highlights structural variations among key analogs:

Compound Name Core R1 (Position 1) R2 (Position 2) R5 (Position 5) Key Properties/Activities Reference
Target Compound Imidazole 4-Fluorophenyl Isobutylthio Phenyl High lipophilicity, enzyme inhibition potential Target
9b () Benzimidazole - N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide - α-Glucosidase inhibition (IC₅₀ = 0.98 µM)
1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole () Imidazole Methyl 4-Fluorophenyl Nitro Antimicrobial activity (data unspecified)
4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole () Imidazole 4-Fluorophenyl 4-Hydroxyphenyl 4-Pyridyl Enhanced solubility (logP ≈ 2.1), kinase inhibition

Key Observations :

  • Benzimidazole vs.
  • Substituent Effects :
    • Position 1 : Fluorophenyl groups (target and ) improve binding affinity via hydrophobic and electrostatic interactions. Methyl () reduces steric hindrance but decreases electronic effects.
    • Position 2 : Thioethers (target) offer moderate metabolic stability, whereas acetamide-thiazole () enhances hydrogen bonding for enzyme inhibition .
    • Position 5 : Phenyl (target) contributes to hydrophobicity, while pyridyl () introduces basicity, improving aqueous solubility .

Physicochemical Properties

  • Metabolic Stability : Thioethers (target) are susceptible to oxidation, whereas trifluoromethyl groups () resist degradation, enhancing half-life .

Biological Activity

1-(4-Fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex imidazole ring substituted with a fluorophenyl group, an isobutylthio moiety, and a phenyl group. Its molecular formula is C17H18FN3SC_{17}H_{18}FN_3S, with a molecular weight of approximately 317.41 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by improving metabolic stability and receptor affinity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Imidazole Ring : Utilizing appropriate aldehydes and amines.
  • Substitution Reactions : Introducing the isobutylthio and fluorophenyl groups through nucleophilic substitutions.

Antitumor Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that it exhibits potent activity against HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) cells.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key apoptotic proteins. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels, leading to enhanced cell death rates in tumor cells compared to normal cells .
Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa3.2468.2
A5494.50TBD
SGC-79015.12TBD

Neuropharmacological Effects

The compound also shows promise as a neuropharmacological agent. It acts as a positive allosteric modulator of GABA-A receptors, which are critical for inhibitory neurotransmission in the brain.

  • Metabolic Stability : Studies indicate that derivatives of this compound display improved metabolic stability compared to existing GABA-A receptor modulators. This stability suggests potential for reduced side effects and longer therapeutic action .

Case Studies

  • In Vitro Studies : A study published in Molecules demonstrated that this compound significantly inhibited cell proliferation across multiple cancer cell lines with selectivity towards tumor cells over normal cells .
  • Animal Models : Preliminary animal studies have shown that administration of the compound leads to reduced tumor growth rates in xenograft models, indicating its potential for development as an anticancer drug.

Q & A

Basic Research Question: What are the key considerations for synthesizing 1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves a multi-step approach:

Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic catalysis (e.g., HCl or H₂SO₄) to form the core heterocycle .

Substituent introduction : Sequential nucleophilic substitutions to add the 4-fluorophenyl, isobutylthio, and phenyl groups. For example, halogenated precursors (e.g., 4-fluorophenyl bromide) and thiols (e.g., isobutylthiol) are used under controlled temperatures (60–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95% by HPLC) .
Validation : NMR (¹H/¹³C), FTIR, and mass spectrometry confirm structural integrity .

Basic Research Question: How is the molecular structure of this compound characterized, and what techniques resolve ambiguities in substituent positioning?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and isobutylthio methyl groups (δ 1.0–1.2 ppm) .
    • X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between fluorophenyl and phenyl groups) and validates non-covalent interactions (e.g., C–H⋯π) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict bond lengths/angles and compare with experimental data to resolve ambiguities .

Advanced Research Question: What experimental designs are used to evaluate its biological activity, and how are contradictory data addressed?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) quantify IC₅₀ values .
    Addressing contradictions :
    • Replicate studies under standardized conditions (e.g., pH, temperature).
    • Verify compound stability via LC-MS post-assay .

Advanced Research Question: How can structure-activity relationships (SAR) guide the optimization of this compound's bioactivity?

Methodological Answer:

  • Substituent modulation :
    • Replace isobutylthio with bulkier groups (e.g., cyclopentylthio) to enhance lipophilicity and membrane penetration .
    • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve antimicrobial potency .
  • QSAR modeling : Use 3D descriptors (e.g., logP, polar surface area) to predict activity against specific targets (e.g., CYP450 enzymes) .

Advanced Research Question: How do researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., MIC normalized to µg/mL) and exclude studies with purity <95% .
  • Advanced analytics :
    • Synchrotron-based XRD to confirm crystallinity and polymorphism effects .
    • Isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .

Advanced Research Question: What methodologies elucidate the mechanism of action for this compound's anticancer potential?

Methodological Answer:

  • Cellular assays :
    • Apoptosis via flow cytometry (Annexin V/PI staining) .
    • Cell cycle arrest (propidium iodide staining, G2/M phase analysis) .
  • Target identification :
    • Pull-down assays : Biotinylated derivative + streptavidin beads to isolate protein targets .
    • Molecular docking : AutoDock Vina to predict interactions with tubulin or topoisomerase II .

Advanced Research Question: How can synthetic routes be optimized to enhance yield without compromising bioactivity?

Methodological Answer:

  • Flow chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) and improve yield (85% → 92%) via precise temperature control .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to maintain eco-compatibility .
  • Parallel synthesis : Combinatorial libraries to screen substituent effects on bioactivity .

Advanced Research Question: What analytical challenges arise in quantifying metabolic stability, and how are they mitigated?

Methodological Answer:

  • LC-MS/MS pitfalls : Matrix effects from plasma proteins can suppress ionization. Mitigate via stable isotope-labeled internal standards .
  • Microsomal assays : Use pooled human liver microsomes (pHLM) with NADPH cofactor, and validate with positive controls (e.g., verapamil) .
  • Metabolite ID : High-resolution MS (Q-TOF) and NMR to characterize Phase I/II metabolites .

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